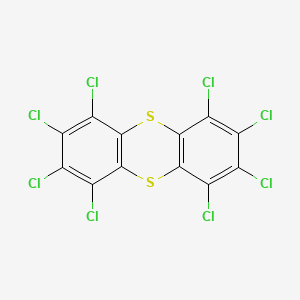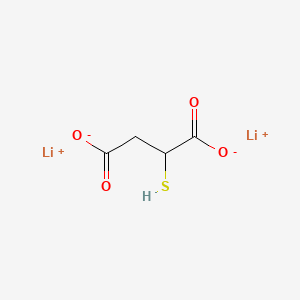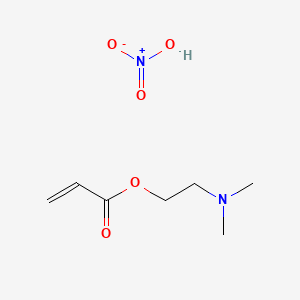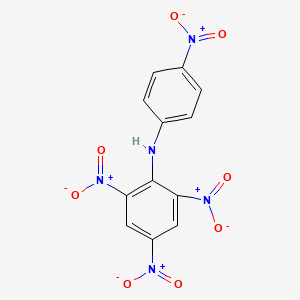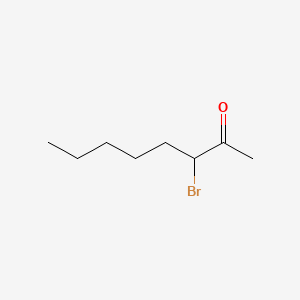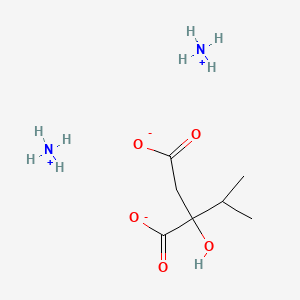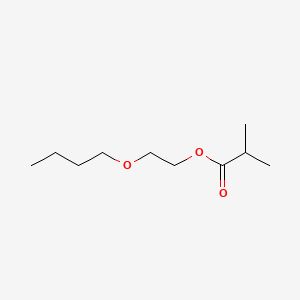
2-Butoxyethyl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxyethyl isobutyrate is an organic compound with the chemical formula C10H20O3. It is a colorless liquid that is often used as a solvent in various industrial applications due to its excellent solvency properties. This compound is known for its ability to dissolve both polar and non-polar substances, making it highly versatile in different chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butoxyethyl isobutyrate can be synthesized through the esterification of 2-butoxyethanol with isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
C4H9OC2H4OH+C4H8O2→C4H9OC2H4OCOC3H7+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method uses a solid acid catalyst and operates at temperatures ranging from 70 to 150°C. The water produced during the reaction is removed by azeotropic distillation, and the resulting ester is purified through rectification to remove any unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxyethyl isobutyrate undergoes several types of chemical reactions, including:
Esterification: As mentioned, it is formed through esterification.
Hydrolysis: It can be hydrolyzed back to 2-butoxyethanol and isobutyric acid in the presence of a strong acid or base.
Oxidation: It can undergo oxidation reactions to form various oxidation products.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed:
Hydrolysis: 2-butoxyethanol and isobutyric acid.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
2-Butoxyethyl isobutyrate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent.
Industry: Widely used in coatings, inks, and cleaning agents due to its excellent solvency properties
Mechanism of Action
The mechanism by which 2-butoxyethyl isobutyrate exerts its effects is primarily through its solvency properties. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. The pathways involved include the dissolution of reactants and intermediates, enhancing the efficiency of chemical transformations .
Comparison with Similar Compounds
2-Butoxyethanol: Similar in structure but lacks the isobutyrate group.
Ethylene glycol butyl ether acetate: Another glycol ether with similar solvency properties but different ester group.
Uniqueness: 2-Butoxyethyl isobutyrate is unique due to its ability to dissolve a wide range of substances, making it highly versatile in various applications. Its combination of a butoxyethyl group and an isobutyrate ester provides a balance of polar and non-polar characteristics, enhancing its solvency compared to similar compounds .
Properties
CAS No. |
94108-58-4 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-butoxyethyl 2-methylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-4-5-6-12-7-8-13-10(11)9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
MTMWBRRXQJCYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


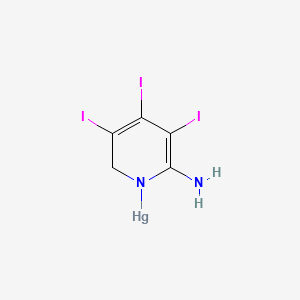
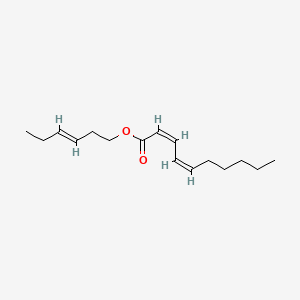
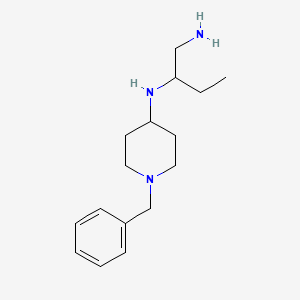


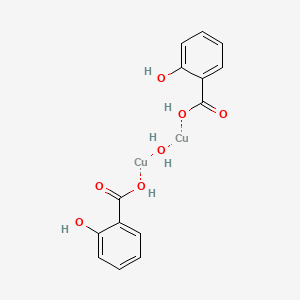
![6-Bromo-2-phenyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12661575.png)
